REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([CH:12]=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:14]C)[CH:8]=2)[N:3]=1.B(Br)(Br)Br.C(=O)(O)[O-].[Na+]>ClCCl>[Cl:1][C:2]1[C:11]([CH:12]=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([OH:14])[CH:8]=2)[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.64 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=C(C=C2C=C1C=O)OC
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with 2-methyl tetrahydrofuran (3×)
|
Type
|
FILTRATION
|
Details
|
The combined organics were filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed with saturated aqueous sodium bicarbonate (3×) and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow solid
|
Type
|
DISSOLUTION
|
Details
|
The solid was partially dissolved in 2-methyl tetrahydrofuran
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a solid
|
Type
|
DISSOLUTION
|
Details
|
again partially dissolved in 2-methyl tetrahydrofuran
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (10-100% ethyl acetate/heptanes)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=C(C=C2C=C1C=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |